N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Potent, selective, non-peptide corticotropin factor receptor-1 antagonist (Ki = 10 nM). Blood-brain barrier permeable. Neuroprotective and antistress agent. Active in vivo and in vitro.
CP 154,526 is an antagonist of corticotropin-releasing factor receptor 1 (CRF1; Ki = 2.7 nM). It is selective for CRF1 over CRF2 (Ki = >10 μM). CP 154,526 inhibits CRF-induced increases in adrenocorticotropic hormone (ACTH) levels in rat plasma with an ID50 value of 10 mg/kg. It increases the time spent in the open arms of the elevated plus maze in rats when administered at a dose of 1 mg/kg. CP 154,526 (10 mg/kg, twice per day for 14 days) decreases immobility time in the forced swim test in a rat model of depressive-like behavior. It also decreases stress-induced reinstatement of cocaine or heroin self-administration in cocaine- and heroin-trained rats, respectively, when administered at doses of 15 and 30 mg/kg.
A selective, non-peptide antagonist of corticotropin releasing factor receptors (CRF1). It blocks CRF-induced adenylate cyclase activation and attenuates activation of the HPA axis by CRF. It displayed anxiolytic-like activity in the rat elevated plus-maze test; brain penetrant.
CP 154,526 is an antagonist of corticotropin-releasing factor receptor 1 (CRF1; Ki = 2.7 nM). It is selective for CRF1 over CRF2 (Ki = >10 μM). CP 154,526 inhibits CRF-induced increases in adrenocorticotropic hormone (ACTH) levels in rat plasma with an ID50 value of 10 mg/kg. It increases the time spent in the open arms of the elevated plus maze in rats when administered at a dose of 1 mg/kg. CP 154,526 (10 mg/kg, twice per day for 14 days) decreases immobility time in the forced swim test in a rat model of depressive-like behavior. It also decreases stress-induced reinstatement of cocaine or heroin self-administration in cocaine- and heroin-trained rats, respectively, when administered at doses of 15 and 30 mg/kg.
A selective, non-peptide antagonist of corticotropin releasing factor receptors (CRF1). It blocks CRF-induced adenylate cyclase activation and attenuates activation of the HPA axis by CRF. It displayed anxiolytic-like activity in the rat elevated plus-maze test; brain penetrant.
Brand Name:
Vulcanchem
CAS No.:
257639-98-8
VCID:
VC21113005
InChI:
InChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H
SMILES:
CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl
Molecular Formula:
C23H33ClN4
Molecular Weight:
401.0 g/mol
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
CAS No.: 257639-98-8
Cat. No.: VC21113005
Molecular Formula: C23H33ClN4
Molecular Weight: 401.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, selective, non-peptide corticotropin factor receptor-1 antagonist (Ki = 10 nM). Blood-brain barrier permeable. Neuroprotective and antistress agent. Active in vivo and in vitro. CP 154,526 is an antagonist of corticotropin-releasing factor receptor 1 (CRF1; Ki = 2.7 nM). It is selective for CRF1 over CRF2 (Ki = >10 μM). CP 154,526 inhibits CRF-induced increases in adrenocorticotropic hormone (ACTH) levels in rat plasma with an ID50 value of 10 mg/kg. It increases the time spent in the open arms of the elevated plus maze in rats when administered at a dose of 1 mg/kg. CP 154,526 (10 mg/kg, twice per day for 14 days) decreases immobility time in the forced swim test in a rat model of depressive-like behavior. It also decreases stress-induced reinstatement of cocaine or heroin self-administration in cocaine- and heroin-trained rats, respectively, when administered at doses of 15 and 30 mg/kg. A selective, non-peptide antagonist of corticotropin releasing factor receptors (CRF1). It blocks CRF-induced adenylate cyclase activation and attenuates activation of the HPA axis by CRF. It displayed anxiolytic-like activity in the rat elevated plus-maze test; brain penetrant. |
|---|---|
| CAS No. | 257639-98-8 |
| Molecular Formula | C23H33ClN4 |
| Molecular Weight | 401.0 g/mol |
| IUPAC Name | N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H |
| Standard InChI Key | ZWDLBNCJWNENFF-UHFFFAOYSA-N |
| SMILES | CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl |
| Canonical SMILES | CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl |
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